

Drug Storage & Handling Specifications

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Compound Focus: Rucaparib Camsylate

CAS No.: 1859053-21-6

Cat. No.: S007097

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The table below summarizes the confirmed storage and handling conditions for Rucaparib from drug monographs and scientific literature [1] [2].

Parameter	Specification	Notes / Rationale
Solid Form Storage	Store at room temperature, 20°C to 25°C (68°F to 77°F) [1] [2].	Protects from heat, moisture, and direct light [2].
Short-term Excursions	Permissible range: 15°C to 30°C (59°F to 86°F) for less than 24 hours [1].	Ensures stability during transport or brief handling outside ideal conditions.
Humidity	Store in a closed container, away from moisture [2].	Prevents drug degradation due to hydrolysis.
Light	Protect from direct light [2].	Prevents photodegradation.
Handling Precautions	Women who are pregnant should not handle tablets or breathe dust from tablets [3].	Due to potential for harm to an unborn baby.

Forced Degradation & Stability Analysis

Forced degradation studies help identify degradation products and pathways. The following workflow outlines the general process, with Rucaparib-specific findings detailed after.



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Rucaparib-Specific Degradation Findings

A 2023 study used UHPLC-HRMS to analyze Rucaparib under various stress conditions [4]. Key findings are summarized below.

Stress Condition	Degradation Observed	Key Findings & Degradants
Oxidative (15% H ₂ O ₂ , 60°C)	Yes	Six new degradation products (DPs) were identified under oxidative conditions [4].
Basic Hydrolysis (1M NaOH, 60°C)	Not specified for Rucaparib	The study focused on this condition for Olaparib, which showed significant degradation. Rucaparib's specific susceptibility was not highlighted [4].
Acidic Hydrolysis (1M HCl, 60°C)	Yes (Less marked)	Some degradation was observed, but it was less pronounced than under other conditions [4].
Neutral Aqueous Solution	Stable	The drug was found to be stable in a neutral solution over the studied time points [4].

Experimental Protocol Summary [4]:

- **Sample Preparation:** A stock solution of Rucaparib was prepared in ACN/H₂O (50:50, v/v%). The degradation was performed in a final solution of ACN/H₂O (25:75, v/v%) after adding the stress reagent in water.
- **Analysis:** Samples were neutralized, filtered, and analyzed by UHPLC with an online DAD detector coupled to High-Resolution Mass Spectrometry (HRMS).
- **Data Processing:** The massive LC-MS/MS data was processed using **MassChemSite** software for automated structure elucidation of degradation products.

Frequently Asked Questions

Q: What should I do if a stored sample of Rucaparib is exposed to a temperature outside the recommended range? A: If the excursion is brief (under 24 hours) and within 15°C to 30°C, the product should remain stable based on allowable short-term excursions [1]. For exposures beyond this, the sample should be considered potentially compromised and analyzed (e.g., by UHPLC) to confirm stability and purity before use in critical experiments.

Q: Is Rucaparib stable in solution? A: The available data is for the solid tablet form. The stability of Rucaparib in solution for experimental use is not specified in the monographs. The forced degradation study used ACN/H₂O mixtures for stress testing, but this was for analytical purposes under accelerated conditions [4]. For laboratory use, you should prepare fresh solutions and establish the stability in your specific solvent system.

Q: What is the most significant stress condition for Rucaparib degradation? A: Based on current research, **oxidative stress** is a key condition leading to the formation of multiple degradation products. Basic hydrolysis is also a significant stressor for PARP inhibitors in general [4].

Troubleshooting Guide

Problem	Potential Cause	Solution / Action
Observation of unknown peaks in HPLC/UHPLC analysis.	Drug degradation under experimental conditions (e.g., exposure to oxidizing agents, light, or inappropriate solvent pH).	1. Review storage conditions of stock and working solutions. 2. Compare chromatogram with a forced degradation study to identify the degradant [4]. 3. Ensure fresh preparation of solutions and use of inert atmospheres if necessary.
Decreased potency in biological assays.	Possible degradation of the active ingredient leading to lower effective concentration.	Confirm the chemical integrity and purity of the sample used in the assay via UHPLC analysis against a freshly opened and properly stored reference standard.

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References

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4. MassChemSite for In-Depth Forced Degradation Analysis ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Drug Storage & Handling Specifications]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b007097#rucaparib-stability-storage-conditions]

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